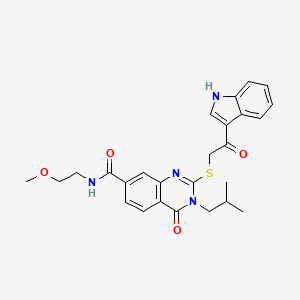

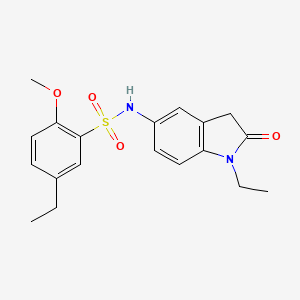

![molecular formula C17H24O2 B2968661 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212318-48-3](/img/structure/B2968661.png)

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the bicyclo[2.2.1]heptane structure . Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated hydrocarbon with two fused cyclopropane rings . The prefix “2-(Benzyloxy)-4-isopropyl-1-methyl-” suggests that the compound has functional groups attached to the bicyclo[2.2.1]heptane core, including a benzyloxy group at the 2nd position, an isopropyl group at the 4th position, and a methyl group at the 1st position .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the bicyclo[2.2.1]heptane core with the aforementioned functional groups attached at the specified positions . The exact structure would depend on the specific locations and orientations of these groups.Chemical Reactions Analysis

Again, while specific reactions involving “2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane” are not available, similar compounds have been involved in various reactions . For instance, diazabicyclo[2.2.1]heptanes have been used in asymmetric Michael additions .Applications De Recherche Scientifique

Synthesis and Derivatives

Research on bicyclic compounds, including those similar to the specified compound, focuses on synthesizing novel analogues and derivatives for various applications. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes serves as key intermediates for creating new epibatidine analogues. These processes involve intricate steps such as nucleophilic substitution and ring transformations, showcasing the compound's versatility in organic synthesis (Malpass & White, 2004).

Chemical Transformations

The compound's framework facilitates various chemical transformations, including asymmetric synthesis and intramolecular reactions. Studies have demonstrated its utility in constructing amino acid derivatives and polyhydroxylated compounds through methods like Aza-Diels-Alder reactions and 1,3-dipolar cycloaddition, highlighting its role in generating complex molecular architectures (Waldmann & Braun, 1991); (Gębarowski & Sas, 2001).

Medicinal Chemistry Applications

Bicyclic compounds like the one are pivotal in medicinal chemistry, particularly in the synthesis of constrained amino acids and analogues of glutamic acid. These efforts aim at exploring therapeutic potentials and enhancing drug discovery processes, as seen in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids (Hart & Rapoport, 1999).

Molecular Modeling and Metabolic Studies

The compound's structural motif is also significant in modeling metabolic pathways and understanding the oxidative degradation of organic molecules. For instance, studies involving the oxidation of benzene oxide/oxepin to model benzene's metabolism showcase the relevance of such bicyclic structures in toxicological research (Bleasdale et al., 1997).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 7-oxabicyclo[221]heptane derivatives, have been used in fragment-based drug discovery (FBDD), where they interact with various molecular targets .

Mode of Action

It’s known that the 7-oxabicyclo[221]heptane framework can undergo directed Pd-catalysed β-(hetero)arylation . This process results in arylated products with complete diastereoselectivity .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways in the context of drug discovery .

Pharmacokinetics

It’s known that compounds with a high fraction of sp3-hybridised carbon content (fsp3) like this one are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability .

Result of Action

Similar compounds have been shown to cause genotoxic effects, inducing bacterial sos response and oxidative effects .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by various factors, including pressure .

Propriétés

IUPAC Name |

1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOXSAWQBLHRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

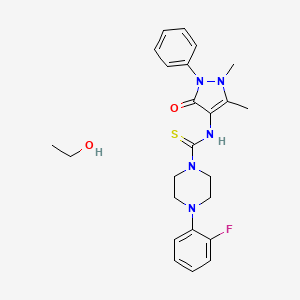

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)

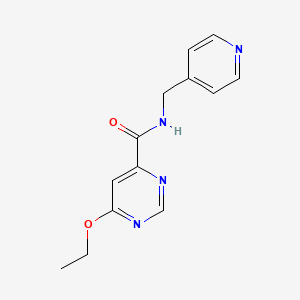

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)

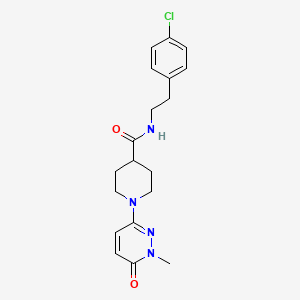

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)